molecular formula C12H17N B3156441 N-propyl-2,3-dihydro-1H-inden-2-amine CAS No. 82985-09-9

N-propyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B3156441
CAS No.: 82985-09-9
M. Wt: 175.27 g/mol
InChI Key: OYJSAKGCKMRLQO-UHFFFAOYSA-N
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Description

N-propyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,3-dihydro-1H-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

N-propyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-propyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved in its action include signal transduction pathways that are crucial for cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • N-propyl-2,3-dihydro-1H-inden-2-amine hydrochloride
  • N- (2,3-dihydro-1H-inden-2-yl)-N-propylamine

Uniqueness

This compound is unique due to its specific indene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-propyl-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJSAKGCKMRLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 100 ml of tetrahydrofuran was suspended 5.7 g of lithium aluminum hydride, and 150 ml of a solution containing 18.9 g of 2-(propionylamino) indane dissolved in tetrahydrofuran was added dropwise to the suspension. The mixture was refluxed under heating for 2 hours. After cooling, excess lithium aluminum hydride was treated with a saturated ammonium chloride aqueous solution, and insolubles were removed by filtration. The filtrate was concentrated, and chloroform was added to the residue. The mixture was washed with water and dried, and the solvent was removed to obtain 17.5 g of 2-(propylamino) indane.
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
150 mL
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reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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Quantity
100 mL
Type
solvent
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Propionamidoindan (24, 0.83 g, 4.4 mmol) was converted to 28 (0.75 g, 98%), as described for the reduction of 25. A small amount was converted to the hydrochloride and recrystallized from 2-propanol, which yielded white crystals: mp 191-192° C.; 1H-NMR (CDCl3, 200 MHz) 1.04 (t, J=7.3, 3H), 1.70-1.82 (m, 2H), 3.01-3.20 (m, 4H), 3.29-3.48 (m, 2H), 4.00-4.11 (m, 1H), 7.18-7.30 (m, 4H); 13C NMR 9.7, 19.3, 35.5 (2C), 47.6, 58.0, 124.2 (2C), 127.0 (2C), 138.6 (2C). HRMS calcd. (obsd.) for C12H17N 175.1361 (175.1364).
Quantity
0.83 g
Type
reactant
Reaction Step One
[Compound]
Name
28
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C12H17N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

In 100 ml of tetrahydrofuran was suspended 5.7 g of lithium aluminum hydride, and to the suspension was added dropwise 18.9 g of 2-propionyl aminoindane dissolved in 150 ml of tetrahydrofuran. The mixture was refluxed under heating for 2 hours. After cooling, excessive lithium aluminum hydride was treated with a saturated ammonium chloride aqueous solution, and insolubles were removed by filtration. The filtrate was condensed, and chloroform was added to the residue. After the mixture was washed with 10 water and dried, the solvent was removed to obtain 17.5 g of 2-propylaminoindane.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
2-propionyl aminoindane
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A tetrahydrofuran (150 mL) solution of 2-indanone (11.0 g, 92 mmol), propyl amine (12 mL, 146 mmol), sodium triacetoxy borohydride (35.0 g, 165 mmol), and acetic acid (5 mL) was stirred at ambient temperature for 1 hour. The solution was then heated at reflux temperature for 2 hours. After cooling, the solvent was evaporated and the residue taken up in concentrated hydrochloric acid (40 mL). The acidic solution was washed with diethyl ether and then basified (10M sodium hydroxide). Extraction of the aqueous layer with ether, drying over anhydrous sodium carbonate and removal of the solvent yielded 10.9 g of the title compound as a yellow oil (75%).:
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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